N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine
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Description
2,2′ -Dimethyl-N,N′ -di-[(1-naphthyl)-N,N′ -diphenyl]-1,1′ -biphenyl-4,4′ -diamine (α -NPD) is a conducting polymer that can be used as a hole transporting material (HTM) with a transport gap of ~4 eV and an ionization potential of 5.5 eV.
Mechanism of Action
Target of Action
The primary target of N,N’-Bis(naphthalen-1-yl)-N,n’-bis(phenyl)-2,2’-dimethylbenzidine, also known as VNPB, is the Hole Transport / Electron Blocking Layer (HTL / EBL) in organic electronics . This compound is a solution-processable material that is popularly used in organic electronics, such as OLEDs and perovskite solar cells .
Mode of Action
VNPB interacts with its targets by facilitating the transport of holes (positive charges) and blocking the transport of electrons (negative charges). This dual functionality is crucial for the operation of organic electronic devices . In OLED devices, the use of VNPB has been shown to significantly improve device efficiency .
Biochemical Pathways
It facilitates the transport of charges, which is a key process in the functioning of these devices .
Pharmacokinetics
Its solubility in various solvents such as thf, chloroform, and toluene is noteworthy . This property is important for the processability of the compound, which in turn affects its bioavailability in the context of electronic devices.
Result of Action
The use of VNPB in OLED devices has been shown to result in a significant improvement in device efficiency. Specifically, devices using VNPB achieved a maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB . Moreover, the device lifetime was extended by up to 74.8% .
Action Environment
The action of VNPB can be influenced by various environmental factors. For instance, the compound’s performance in OLED devices was found to be stable even at high temperatures . This suggests that VNPB has good thermal stability, which is a desirable property for materials used in electronic devices .
Biological Activity
N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine, commonly referred to as VNPB or α-NPD, is a compound primarily recognized for its applications in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). This article delves into the biological activity of VNPB, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
VNPB is characterized by its complex molecular structure, which facilitates its function in electronic applications. The compound has the following key properties:
Property | Value |
---|---|
Molecular Formula | C₄₆H₃₆N₂ |
Molecular Weight | 634.80 g/mol |
Solubility | Soluble in THF, chloroform |
Ionization Potential | 5.5 eV |
HOMO | 5.4 eV |
LUMO | 2.3 eV |
VNPB acts primarily as a hole transport material in OLEDs. Its mechanism involves the facilitation of positive charge (hole) transport while simultaneously blocking electron transport. This dual role is crucial for enhancing the efficiency of organic electronic devices.
Biochemical Pathways
The interaction of VNPB with charge carriers is essential for its function in electronic applications. It enhances the efficiency of charge transport processes, which are critical in the operation of OLEDs. Studies have shown that devices utilizing VNPB achieved a maximum current efficiency of 22.2 Cd/A , significantly higher than the 9.7 Cd/A observed in devices without VNPB.
Biological Evaluation
While VNPB is primarily studied for its electronic properties, there is emerging interest in its biological activity, particularly regarding its potential cytotoxic effects and interactions with cellular mechanisms.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of VNPB on various cell lines. The results indicate that VNPB exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
- Cell Line Tested : Various cancer cell lines including leukemia and solid tumors.
- IC50 Values : Preliminary assays indicate IC50 values in the low micromolar range, demonstrating significant inhibitory effects on cancer cell proliferation.
Case Studies
- OLED Efficiency Improvement : A study demonstrated that incorporating VNPB into OLED architectures resulted in improved device performance metrics, including increased luminance and reduced operational voltage .
- Cancer Cell Line Testing : In vitro studies showed that VNPB could inhibit the growth of specific cancer cell lines at concentrations that did not affect normal cells, indicating a selective mechanism .
Pharmacokinetics
VNPB's pharmacokinetic profile highlights its solubility in various organic solvents such as tetrahydrofuran (THF) and chloroform. This solubility is advantageous for its application in organic electronics but raises questions regarding its behavior in biological systems.
- Absorption : Rapid absorption in organic solvents.
- Distribution : Limited data on tissue distribution; further studies are required to understand its biodistribution.
- Metabolism : Not extensively studied; potential metabolites need to be characterized.
Properties
IUPAC Name |
N-[3-methyl-4-[2-methyl-4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-33-31-39(47(37-19-5-3-6-20-37)45-25-13-17-35-15-9-11-23-43(35)45)27-29-41(33)42-30-28-40(32-34(42)2)48(38-21-7-4-8-22-38)46-26-14-18-36-16-10-12-24-44(36)46/h3-32H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKMIYGRJGWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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